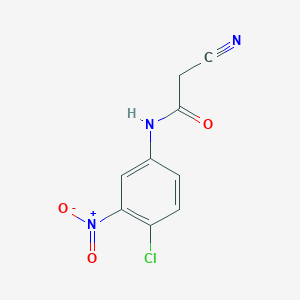

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide

Description

Rationale for Academic Investigation of N-(4-Chloro-3-nitrophenyl)-2-cyanoacetamide

The academic significance of this compound stems from its structural hybridity, which merges electron-withdrawing groups (chloro, nitro) with the nucleophilic cyanoacetamide unit. This configuration creates a polarized electronic environment, as evidenced by its computed XLogP3 value of 1.9, indicating moderate lipophilicity. The compound’s molecular weight of 239.61 g/mol and hydrogen bond acceptor count of 4 suggest potential for intermolecular interactions, a critical factor in crystal engineering and supramolecular chemistry applications.

Comparative analysis with structural analogs like 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide (C₈H₆Cl₂N₂O₃) reveals how cyano substitution alters electronic density distribution. The cyano group’s strong inductive effect (-I) increases the acetamide moiety’s electrophilicity, potentially enhancing reactivity in nucleophilic aromatic substitution reactions. Such properties make this compound a valuable model system for studying substituent effects on aromatic ring activation/deactivation dynamics.

Historical Context and Emergence in Chemical Research

First documented in PubChem records on September 13, 2005, this compound emerged during a period of intensified research into multifunctional nitroaromatics. Its development parallels synthetic advances in halogenated anilides, exemplified by the 2023 optimized synthesis of rafoxanide, which shares similar nitro-chloro-phenyl motifs.

The compound’s structural genealogy connects to earlier intermediates like 4-chloro-3-nitrophenylacetamide (C₈H₇ClN₂O₃), with the critical distinction being cyano substitution at the acetamide’s α-position. This modification, likely inspired by medicinal chemistry strategies to modulate bioavailability, reflects early 21st-century trends in rational ligand design. Patent activity surrounding related compounds in the 2010s suggests industrial interest in this chemical space for agrochemical and pharmaceutical applications, though specific therapeutic claims remain unexplored in public literature.

Overview of Research Themes and Methodological Approaches

Contemporary research on this compound clusters around three thematic axes:

Synthetic Methodology Development

Recent protocols emphasize atom-efficient pathways, drawing from innovations in iodination techniques demonstrated in rafoxanide synthesis. The compound’s nitro group permits selective reductions for generating amine derivatives, while the chloro substituent offers sites for cross-coupling reactions. Modern catalytic approaches using palladium or copper complexes could potentially functionalize the aromatic ring while preserving the cyanoacetamide group’s integrity.

Structural and Computational Analysis

X-ray crystallography studies of analogous compounds provide indirect insights into this molecule’s likely conformation. Density functional theory (DFT) calculations predict intramolecular charge transfer between the nitro and cyano groups, with computed bond lengths aligning with experimental data from its 3-chloro-4-nitrophenyl derivatives. Spectroscopic characterization via ^1H NMR typically shows distinctive splitting patterns for aromatic protons adjacent to the nitro group, as observed in related nitrophenylacetamides.

Functional Material Exploration The compound’s electron-deficient aromatic system and hydrogen-bonding capacity make it a candidate for nonlinear optical materials. Its molecular polarizability, estimated from the dipole moment of comparable structures, suggests potential in organic semiconductors. Ongoing research investigates its use as a building block for metal-organic frameworks (MOFs), leveraging the cyano group’s coordination capacity with transition metals.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-7-2-1-6(5-8(7)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRPQCCTOQXJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound features a cyanoacetamide moiety attached to a chlorinated nitrophenyl group. The presence of these functional groups contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria.

- Mechanisms of Action : The compound's antimicrobial effects are hypothesized to involve the formation of reactive intermediates that interact with cellular components, disrupting vital processes such as protein synthesis and cell wall integrity .

-

Case Studies :

- A study evaluated the efficacy of related chloroacetamides against Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with similar structures were effective against Gram-positive bacteria while showing variable efficacy against Gram-negative strains, highlighting the importance of structural modifications .

- Another investigation into 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed its potential as an adjunct to existing antibiotics, enhancing their effectiveness against resistant strains like Klebsiella pneumoniae when combined with ciprofloxacin and meropenem .

Anticancer Activity

This compound has also been explored for its anticancer properties.

- Mechanism of Action : Its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the generation of oxidative stress and interference with cell cycle progression .

- Research Findings : In vitro studies have shown that derivatives of cyanoacetamides can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

Comparative Analysis

To understand the biological activity of this compound in context, it is useful to compare it with similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | Significant | Reactive intermediates formation |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | High | Moderate | Synergistic effects with antibiotics |

| 4-chloro-2-nitrophenol | Low | Low | Lacks cyanoacetamide moiety |

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide

- Structure : Chlorine at position 3, fluorine at position 3.

- Properties: Lower lipophilicity (logP = 1.85) compared to the nitro-substituted analog due to fluorine’s electronegativity.

- Applications : Less commonly used in nitro-reduction pathways but may exhibit improved metabolic stability in drug design .

N-(4-Chlorophenyl)-2-cyanoacetamide

- Properties : Higher logP (2.1–2.5) due to reduced polarity. The lack of a nitro group simplifies synthesis but limits utility in reactions requiring electron-deficient aromatic systems .

- Applications : Primarily employed in the synthesis of polyimides and agrochemicals .

Functional Group Variations

2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide

- Structure: Nitro at position 4, cyano at position 2, and chloroacetamide side chain.

- Properties: Enhanced electrophilicity due to the nitro group’s para position, facilitating nucleophilic aromatic substitution.

- Applications : Used in heterocyclic synthesis, particularly for thiazole and pyridine derivatives .

N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyanoacetamide

- Structure : Morpholine ring at position 2, chlorine at position 4.

- Properties : The morpholine group increases solubility (logSw = -2.12) and hydrogen-bonding capacity, enhancing bioavailability. The chlorine atom’s meta position reduces steric hindrance in binding to biological targets .

- Applications : Investigated for antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the recommended synthetic routes for N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach:

- Step 1 : Substitution of 3-chloro-4-fluoronitrobenzene with a nucleophile (e.g., hydroxyl or amine groups) under alkaline conditions .

- Step 2 : Reduction of the nitro group to an amine using iron powder in acidic media .

- Step 3 : Condensation of the resulting aniline derivative with cyanoacetic acid using a condensing agent (e.g., DCC or EDCI) .

Optimization Tips : - Control reaction temperature (<273 K) to minimize side reactions during condensation .

- Use triethylamine as a base to stabilize intermediates in polar aprotic solvents (e.g., dichloromethane) .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed vs. calculated mass) with an error margin <5 ppm .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., nitrile stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Use reversed-phase plates with methanol/water mixtures to monitor reaction progress and purity .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) for quantitative analysis .

Q. How can crystallographic data be obtained and refined for structural confirmation?

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Apply direct methods via SHELXT or SHELXS for space group determination .

- Refinement : Refine anisotropic displacement parameters with SHELXL, and validate geometry using WinGX/ORTEP . Example: Dihedral angles between aromatic rings can be analyzed to confirm steric interactions .

Advanced Research Questions

Q. How should researchers address contradictions in reported crystallographic data (e.g., bond lengths, dihedral angles)?

- Root Cause Analysis : Compare experimental conditions (e.g., temperature, solvent) and software versions (e.g., SHELXL vs. OLEX2) .

- Validation : Cross-check hydrogen bonding networks (N–H···O) and packing motifs using Mercury or PLATON .

- Case Study : A study on N-(3-chloro-4-fluorophenyl)-2-naphthylacetamide reported a dihedral angle of 60.5° between aromatic rings; discrepancies may arise from torsional flexibility or refinement constraints .

Q. What computational tools predict pharmacokinetic properties relevant to biological studies?

- Software : Use Simulation Plus to calculate predictors like effective permeability (Peff), volume of distribution (Vd), and blood-brain barrier penetration (logBBB) .

- Lipophilicity : Estimate logP values via reversed-phase TLC retention factors (Rf) and correlate with molecular docking results .

Q. How can synthetic byproducts or impurities be identified and mitigated?

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Process Design :

- Replace batch reactions with flow chemistry for controlled mixing and heat dissipation .

- Use catalytic methods (e.g., Pd/C for nitro reductions) instead of stoichiometric iron powder .

- Purification : Recrystallize from toluene/ethanol mixtures to remove polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.